![molecular formula C12H9NO2 B3106873 2-Methylbenzofuro[2,3-b]pyridin-8-ol CAS No. 1609373-97-8](/img/structure/B3106873.png)

2-Methylbenzofuro[2,3-b]pyridin-8-ol

Descripción general

Descripción

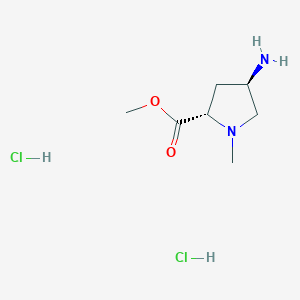

2-Methylbenzofuro[2,3-b]pyridin-8-ol is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is also known by its synonyms: this compound and Benzofuro[2,3-b]pyridin-8-ol, 2-methyl .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuro[2,3-b]pyridin-8-ol core with a methyl group attached at the 2-position . Unfortunately, the detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 372.2±37.0 °C and a predicted density of 1.342±0.06 g/cm3 . Its pKa value is predicted to be 8.23±0.30 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

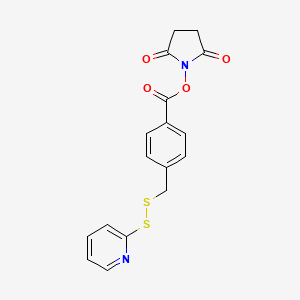

2-Methylbenzofuro[2,3-b]pyridin-8-ol and its derivatives are synthesized through various chemical routes for potential applications in medicinal chemistry and materials science. For instance, compounds within this chemical class, such as those derived from N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols, have been explored for their interaction with opioid receptors, albeit showing limited affinity (Iyer et al., 2010). Another facet of research focused on the efficient synthesis of the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine ring system, highlighting the chemical versatility and potential for further functionalization of this scaffold (Jaén & Wise, 2009).

Organic Synthesis Applications

The structure of this compound lends itself to the synthesis of complex organic molecules. A notable study demonstrated the [3+3]-cyclocondensation reaction involving 4,5-Dibenzoyl-1H-pyrrole-2,3-diones and 5-Aminofuran for the synthesis of Furo[2,3-b]pyridines, presenting a convenient method for preparing these fused heterocycles (Antonov et al., 2021). Another study explored multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, leading to the synthesis of fully substituted furans, showcasing the potential of this compound derivatives in organic synthesis (Pan et al., 2010).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. For example, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities, demonstrating the pharmaceutical relevance of this chemical framework (Bhoi et al., 2016). Additionally, fluoro substituted Benzo[b]pyran derivatives, structurally related to this compound, showed promising anti-lung cancer activity, further highlighting the potential of this chemical class in drug discovery (Hammam et al., 2005).

Materials Science Applications

The structural motif of this compound finds applications in materials science as well. For example, palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) have been synthesized and characterized for their catalytic applications, showcasing the utility of this scaffold in developing new materials (Wang et al., 2018).

Propiedades

IUPAC Name |

2-methyl-[1]benzofuro[2,3-b]pyridin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-7-5-6-9-8-3-2-4-10(14)11(8)15-12(9)13-7/h2-6,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPLNXIXAQJLJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B3106828.png)

![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B3106901.png)